molecular formula C7H15NO2 B12968898 Ethyl 4-aminopentanoate

Ethyl 4-aminopentanoate

Cat. No.: B12968898
M. Wt: 145.20 g/mol
InChI Key: GLFMNINNXRUOQV-UHFFFAOYSA-N
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Description

Ethyl 4-aminopentanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-aminopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of ethyl 4-nitropentanoate, which can be prepared by nitration of ethyl pentanoate. The reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Ethyl 4-nitropentanoate.

    Reduction: Ethyl 4-hydroxypentanoate.

    Substitution: N-substituted this compound derivatives.

Scientific Research Applications

Ethyl 4-aminopentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug intermediate, especially in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-aminopentanoate depends on its specific application. In biological systems, it may act as a prodrug, undergoing enzymatic conversion to release the active amino acid. The amino group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-aminopentanoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobutanoate: Similar structure but with one less carbon in the chain, leading to different physical and chemical properties.

    Ethyl 4-aminobenzoate: Contains a benzene ring, making it more aromatic and less flexible than this compound.

    Ethyl 4-aminocyclohexanecarboxylate: Contains a cyclohexane ring, providing different steric and electronic effects.

This compound is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl 4-aminopentanoate

InChI

InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3

InChI Key

GLFMNINNXRUOQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)N

Origin of Product

United States

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